3,4',5-Trismethoxybenzophenone

Description

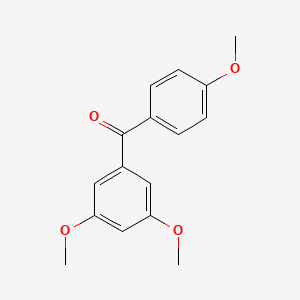

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-13-6-4-11(5-7-13)16(17)12-8-14(19-2)10-15(9-12)20-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICXUWQPVOZNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640559 | |

| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94709-12-3 | |

| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Potent Biological Activity of 3,4',5-Trismethoxybenzophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a cornerstone of modern drug discovery. Among the myriad of synthetic and natural compounds, derivatives of 3,4',5-trismethoxybenzophenone have emerged as a promising class of molecules with significant biological activities, particularly in the realm of oncology. These compounds, structurally related to the well-known natural product resveratrol, exhibit a range of effects including potent anticancer properties, modulation of critical cellular processes, and inhibition of key enzymatic targets. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Core Biological Activity: Anticancer Properties

The primary and most extensively studied biological activity of this compound derivatives is their potent anticancer effect against a variety of human cancer cell lines. This activity is largely attributed to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been quantified in numerous studies using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of these compounds. The following tables summarize the reported IC50 values for various derivatives across different cancer cell lines.

Table 1: In Vitro Antiproliferative Activities of 2-Amino-3,4',5-trimethoxybenzophenone Derivatives

| Compound | Cell Line | IC50 (nM) |

| Lead Compound 17 | Variety of human cancer cell lines | 7-16 |

| MDR(+) cancer cell line | 7-16 |

Data from Chuang et al.[1]

Table 2: In Vitro Antiproliferative Activities of 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h)

| Cell Line | IC50 (nM) |

| L1210 | 19 |

| FM3A | 24 |

| Molt/4 | 22 |

| CEM | 22 |

| HeLa | 16 |

Data from Romagnoli et al.[2]

Table 3: In Vitro Antiproliferative Activities of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivative (3g)

| Cell Line | IC50 (µM) |

| MCF-7 | 2.94 ± 0.56 |

| MDA-MB-231 | 1.61 ± 0.004 |

| A549 | 6.30 ± 0.30 |

| HeLa | 6.10 ± 0.31 |

| A375 | 0.57 ± 0.01 |

| B16-F10 | 1.69 ± 0.41 |

Data from a 2023 study on indole derivatives.[3]

Table 4: In Vitro Antiproliferative Activities of a 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid (CCH)

| Cell Line | Treatment Duration | IC50 (µg/mL) |

| HepG2 | 24h | 22 ± 1.33 |

| 48h | 5.6 ± 0.42 | |

| MCF7 | 24h | 54 ± 3.5 |

| 48h | 11.5 ± 0.9 |

Data from Al-Warhi et al.[4]

Mechanism of Action

The anticancer activity of this compound derivatives is primarily mediated through two interconnected mechanisms: inhibition of tubulin polymerization and induction of apoptosis.

Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, including cell division, motility, and intracellular transport. The 3,4,5-trimethoxyphenyl moiety is a key structural feature that allows these benzophenone derivatives to bind to the colchicine-binding site on β-tubulin.[1][2] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a net depolymerization of microtubules. The inhibition of tubulin polymerization is a critical event that triggers the subsequent cellular responses.

Table 5: Tubulin Polymerization Inhibition by this compound Derivatives

| Compound | IC50 (µM) |

| Lead Compound 17 (2-amino-3,4,5-trimethoxybenzophenone analogue) | 1.6 |

| Combretastatin A-4 (Reference) | 1.9 |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) | 0.56 |

| cis-stilbene-1,2,3-triazole congener (9j) | 4.51 |

Data from various studies.[1][2][5]

Figure 1: Mechanism of tubulin polymerization inhibition.

Cell Cycle Arrest at G2/M Phase

The disruption of microtubule dynamics by this compound derivatives activates the spindle assembly checkpoint, a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis.[6] This activation leads to a halt in the cell cycle at the G2/M transition phase, preventing the cells from proceeding into mitosis with a defective mitotic spindle.[7][8] This sustained G2/M arrest is a key trigger for the induction of apoptosis.

Figure 2: Pathway leading to G2/M cell cycle arrest.

Induction of Apoptosis

Prolonged cell cycle arrest at the G2/M phase ultimately leads to the activation of the apoptotic cascade, a programmed cell death mechanism. Studies have shown that this compound derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[9] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[10] The altered Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 (initiator) and caspase-3 (executioner), which orchestrate the dismantling of the cell.[2][10] Some derivatives have also been shown to upregulate the tumor suppressor protein p53, which can further promote apoptosis.[11][12]

Figure 3: Intrinsic apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-Amino-5-chlorobenzophenone

This protocol describes a general method for the synthesis of a 2-aminobenzophenone derivative.

Materials:

-

Ethanol (95%)

-

Sodium hydroxide

-

p-Chloronitrobenzene

-

Benzyl cyanide

-

Palladium on carbon (Pd/C) catalyst

-

Ammonium formate

-

Methanol

Procedure:

-

Mix 95% ethanol, sodium hydroxide, p-chloronitrobenzene, and benzyl cyanide in a mass ratio of 10:1.2:2:1.7, respectively.

-

Stir the mixture at 2000 rpm for 30 minutes.

-

Subject the mixture to ultrasonic oscillation for 1 hour at 35°C with an ultrasonic power of 200W and a frequency of 40Hz.

-

Microwave the resulting product for 10 minutes at a power of 400W.

-

Add water to the system and filter the precipitate.

-

Wash the filter residue three times with methanol and dry to obtain 5-chloro-3-phenyl-2,1-benzisoxazole.

-

Mix methanol, the 5-chloro-3-phenyl-2,1-benzisoxazole, Pd/C catalyst, and ammonium formate.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction to room temperature, filter, and perform vacuum drying on the filter residue to obtain 2-amino-5-chlorobenzophenone.[13]

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Figure 4: Workflow for the MTT cell viability assay.

Tubulin Polymerization Assay

This assay measures the ability of the compounds to inhibit the polymerization of tubulin in vitro.

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Test compound dissolved in DMSO

-

Microplate reader with temperature control

Procedure:

-

Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

-

Add the test compound at various concentrations to the reaction mixture.

-

Transfer the mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in a microplate reader set to 37°C.

-

Monitor the change in absorbance at 340 nm over time (typically 30-60 minutes).

-

The rate of increase in absorbance is proportional to the rate of tubulin polymerization.

-

Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the proteins in the cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound derivatives represent a promising class of anticancer agents with a well-defined mechanism of action. Their ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis through the intrinsic pathway makes them attractive candidates for further preclinical and clinical development. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals working in the field of oncology. Further research focusing on optimizing the structure-activity relationship, improving the pharmacokinetic properties, and evaluating the in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]

- 4. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

Potential Therapeutic Effects of 3,4',5-Trismethoxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4',5-Trismethoxybenzophenone (TMBP) is a synthetic, methylated analogue of the naturally occurring polyphenol resveratrol. Emerging research has highlighted its potential as a therapeutic agent, particularly in the context of oncology. This technical guide provides a comprehensive overview of the current understanding of TMBP's biological activities, with a focus on its anticancer properties. The document details its mechanism of action, supported by data from structurally related compounds, and provides detailed experimental protocols for key assays used in its evaluation. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized using the DOT language for clarity. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound.

Introduction

This compound (TMBP) is a derivative of resveratrol, a well-studied phytoalexin known for its diverse biological activities. The methylation of the hydroxyl groups in the resveratrol structure to form TMBP is suggested to enhance its biological effects and improve its pharmacokinetic profile[1]. TMBP has demonstrated significant potential as an anticancer agent, exhibiting greater potency in inhibiting the growth of various human tumor cell lines compared to resveratrol[2][3]. This guide synthesizes the available scientific literature on TMBP to provide a detailed technical resource for the research community.

Chemical Structure:

-

IUPAC Name: (3,5-dimethoxyphenyl)(4-methoxyphenyl)methanone

-

Molecular Formula: C₁₆H₁₆O₄

-

Molecular Weight: 272.29 g/mol

-

CAS Number: 94709-12-3

Therapeutic Potential and Mechanism of Action

The primary therapeutic potential of TMBP, as indicated by current research, lies in its antiproliferative activity against cancer cells. The proposed mechanism of action, based on studies of TMBP and structurally analogous compounds, centers on the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Anticancer Effects

Research has shown that TMBP effectively inhibits the growth of human hepatocarcinoma cells. A significant dose and time-dependent growth inhibition has been observed, with the compound inducing cell cycle arrest at the G2/M phase[1]. This arrest is a critical step that prevents cancer cells from completing mitosis and proliferating.

While direct evidence for this compound is still emerging, a study on its isomer, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), has provided significant insight into a likely mechanism. PHT has been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin[4]. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a crucial apparatus for cell division, leading to an arrest of the cell cycle in the G2/M phase and ultimately triggering apoptosis[4]. Given the structural similarity and the observed G2/M phase arrest, it is highly probable that TMBP exerts its anticancer effects through a similar mechanism of tubulin polymerization inhibition.

Signaling Pathway of TMBP-Induced G2/M Arrest and Apoptosis

The induction of G2/M phase cell cycle arrest by TMBP likely involves the modulation of key regulatory proteins. The disruption of microtubule dynamics by TMBP is hypothesized to activate the spindle assembly checkpoint, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C). This, in turn, prevents the degradation of Cyclin B1, a key regulatory protein for the G2/M transition. The sustained levels of the Cyclin B1/Cdc2 complex keep the cell arrested in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

Caption: Hypothesized signaling pathway of TMBP-induced G2/M arrest.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Cell Line | Assay | Endpoint | Value | Reference |

| Human Hepatocarcinoma (FCA4) | MTS Assay | IC₅₀ | 7.5 µM | [1] |

| Various Human Tumor Lines | Growth Assay | IC₅₀ | 0.4 - 2 µg/mL | [2][3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's therapeutic effects.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

Principle: The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media. The quantity of formazan product is directly proportional to the number of living cells in the culture.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of TMBP. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for the MTS cell viability assay.

Wound Healing (Scratch) Assay

This assay is used to study cell migration and wound closure in vitro.

Principle: A "wound" is created in a confluent monolayer of cells, and the migration of cells to close the wound is monitored over time.

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.

-

Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the cells with media to remove detached cells.

-

Compound Treatment: Add fresh media containing the desired concentration of TMBP or vehicle control.

-

Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is closed.

-

Data Analysis: Measure the area or width of the wound at each time point and calculate the rate of wound closure.

References

- 1. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Regulation of G2/M events by Cdc25A through phosphorylation‐dependent modulation of its stability | The EMBO Journal [link.springer.com]

- 4. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Dance: Unraveling the Structure-Activity Relationship of 3,4',5-Trismethoxybenzophenone Analogs as Potent Anticancer Agents

For Immediate Release

A Deep Dive into the Pharmacological Nuances of Substituted Benzophenones for Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective anticancer therapeutics has led researchers down a multitude of molecular avenues. One such promising path lies in the exploration of 3,4',5-trismethoxybenzophenone analogs. This technical guide synthesizes the current understanding of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their role as tubulin polymerization inhibitors. By presenting a comprehensive overview of quantitative data, experimental protocols, and key mechanistic pathways, this document aims to serve as a valuable resource for professionals in the field of drug discovery and development.

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore, notably present in the potent, naturally occurring tubulin inhibitor Combretastatin A-4 (CA-4).[1] Its incorporation into various molecular scaffolds has been a cornerstone of medicinal chemistry efforts to develop new anticancer agents. The benzophenone core, with its two phenyl rings connected by a carbonyl group, offers a versatile platform for synthetic modifications, allowing for a systematic investigation of how structural changes influence biological activity.

Quantitative Structure-Activity Relationship Data

The antiproliferative activity of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes key quantitative data from the literature, highlighting the impact of different substituents on the benzophenone scaffold.

| Compound ID | Core Scaffold Modification | R Group (Position) | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |

| Series 1 | 2-amino-3,4,5-trimethoxybenzophenone | - | Various human cancer cell lines | 0.007 - 0.016 | The lead compound in this series demonstrated remarkable anti-proliferative activity, comparable to Combretastatin A-4.[2] |

| Compound 1 | Benzophenone | - | HL-60 | 0.48 | Exhibited very strong inhibitory activity.[3] |

| Compound 1 | Benzophenone | A-549 | 0.82 | Exhibited very strong inhibitory activity.[3] | |

| Compound 1 | Benzophenone | SMMC-7721 | 0.26 | Exhibited very strong inhibitory activity.[3] | |

| Compound 1 | Benzophenone | SW480 | 0.99 | Exhibited very strong inhibitory activity.[3] | |

| Compound 9d | Benzophenone analog | Increased number of methyl, chloro, and fluoro groups | A549, HeLa, MCF-7 | Not specified | Showed higher potency compared to other compounds in the series.[4] |

| Compound 7i | 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene | 3-hydroxy-4-methoxyphenyl on B-ring | Huh7 | 0.080 | Emerged as the most potent in the series.[1] |

| Compound 7i | 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene | 3-hydroxy-4-methoxyphenyl on B-ring | SGC-7901 | 0.12 | Emerged as the most potent in the series.[1] |

| Compound 7i | 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene | 3-hydroxy-4-methoxyphenyl on B-ring | MCF-7 | Not specified | Emerged as the most potent in the series.[1] |

Mechanism of Action: Targeting Microtubule Dynamics

A primary mechanism through which many this compound analogs exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[2][4]

Mechanism of action for tubulin polymerization inhibitors.

Experimental Protocols

Cytotoxicity Assays

The in vitro cytotoxicity of the synthesized compounds is a primary determinant of their potential as anticancer agents. Various assays are employed to measure the extent of cell death induced by these compounds.[5] A commonly used method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

References

- 1. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. scielo.br [scielo.br]

In Silico Modeling of 3,4',5-Trismethoxybenzophenone Interactions: A Technical Guide

December 2025

Abstract

3,4',5-Trismethoxybenzophenone (TMBP) is a resveratrol analogue that has demonstrated significant potential as an anti-cancer agent.[1] Its enhanced biological activity compared to resveratrol, including the inhibition of cancer cell growth and migration, underscores the importance of elucidating its mechanism of action at a molecular level.[1] This technical guide provides a comprehensive framework for the in silico modeling of TMBP's interactions with potential biological targets. Given the current absence of specific in silico studies on TMBP, this paper outlines a robust, hypothetical workflow for molecular docking and dynamics simulations. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data presentation strategies to facilitate future computational research on this promising compound.

Introduction

This compound (TMBP) is a methylated derivative of resveratrol, a well-studied polyphenolic compound known for its diverse biological activities. TMBP has been shown to be more potent than resveratrol in inhibiting the growth of various human tumor cell lines, with effective concentrations in the range of 0.4 to 2 µg/ml.[1] Experimental studies have revealed that TMBP can induce cell-cycle arrest at the G2/M phase in human hepatocarcinoma cells, inhibit the formation of 3D spheroids, and suppress cancer cell migration. While these cellular effects are documented, the precise molecular targets of TMBP remain to be fully elucidated.

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between small molecules and their biological targets. These computational approaches can provide valuable insights into binding affinities, interaction modes, and the stability of ligand-protein complexes, thereby guiding further experimental validation and drug development efforts.

This guide proposes a systematic approach to investigate the molecular interactions of TMBP using in silico methods. By leveraging the known targets of its structural analogue, resveratrol, we can identify high-probability candidate targets for TMBP and outline a comprehensive computational workflow to model these interactions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of TMBP is presented in Table 1. This information is crucial for the preparation of the ligand for in silico modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₄ | [1] |

| Molecular Weight | 272.3 g/mol | [1] |

| CAS Number | 94709-12-3 | [1] |

| SMILES | COc1ccc(cc1)C(=O)c1cc(OC)cc(OC)c1 | [1] |

| InChI Key | ZICXUWQPVOZNHU-UHFFFAOYSA-N | [1] |

Hypothesized Molecular Targets

Given that TMBP is an analogue of resveratrol, it is plausible that it shares some of its molecular targets. Resveratrol is known to interact with a multitude of proteins involved in key cellular processes.[2][3][4][5][6] Furthermore, studies on other benzophenone derivatives suggest potential interactions with targets such as cyclooxygenase (COX) enzymes.[7] Based on this, we hypothesize the following as potential molecular targets for TMBP:

-

Sirtuin-1 (SIRT1): A key regulator of cellular metabolism and stress responses, and a known target of resveratrol.[2]

-

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): Enzymes involved in inflammation and pain, and known targets for some benzophenone-containing compounds.[7]

-

Tubulin: A crucial component of the cytoskeleton, involved in cell division. Its disruption can lead to cell cycle arrest.

-

Key Proteins in the G2/M Checkpoint Pathway: Given TMBP's known effect on cell cycle arrest, proteins such as Cyclin B1 and Cdk1 are logical targets.

Proposed In Silico Modeling Workflow

A systematic in silico workflow is essential for the reliable prediction of TMBP's interactions with its hypothesized targets. The proposed workflow is depicted in the following diagram and detailed in the subsequent sections.

Ligand and Protein Preparation

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database such as PubChem.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation:

-

Retrieve the 3D crystal structures of the hypothesized target proteins (SIRT1, COX-1, COX-2, Tubulin, Cyclin B1/Cdk1 complex) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the protein structures.

-

Add polar hydrogen atoms to the protein.

-

Assign partial charges to the protein atoms.

-

Define the binding site for docking. This can be based on the location of the co-crystallized ligand in the original PDB structure or predicted using binding site prediction tools.

-

Generate the grid box for docking, ensuring it encompasses the entire binding site.

Molecular Docking

Molecular docking simulations will be performed to predict the binding mode and affinity of TMBP to the prepared target proteins.

-

Utilize a validated docking program such as AutoDock Vina.

-

Dock the prepared TMBP ligand into the defined binding site of each target protein.

-

Generate a set of possible binding poses for each ligand-protein complex.

-

Rank the poses based on their predicted binding affinities (docking scores).

Molecular Dynamics Simulation

To assess the stability of the predicted TMBP-protein complexes and to refine the binding poses, molecular dynamics (MD) simulations will be conducted.

-

Select the top-ranked binding pose from the molecular docking results for each target.

-

Use a simulation package such as GROMACS or AMBER.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

Perform energy minimization of the entire system.

-

Conduct a short equilibration simulation under NVT (constant volume) and NPT (constant pressure) ensembles.

-

Run a production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.

-

Analyze the trajectory to evaluate the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of the protein residues, and the hydrogen bond network between TMBP and the target protein over time.

Binding Free Energy Calculation

To obtain a more accurate estimation of the binding affinity, binding free energy calculations can be performed on the MD simulation trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that could be generated from the proposed in silico workflow. These are for illustrative purposes to guide data presentation.

Table 2: Hypothetical Molecular Docking Results for TMBP

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| SIRT1 | e.g., 4ZZI | -8.5 | His363, Ile347, Phe297 |

| COX-1 | e.g., 1EQH | -7.9 | Arg120, Tyr355, Ser530 |

| COX-2 | e.g., 5IKR | -9.2 | Arg120, Tyr355, Val523 |

| Tubulin | e.g., 1SA0 | -8.8 | Cys241, Leu248, Ala316 |

| Cyclin B1/Cdk1 | e.g., 1JOL | -7.5 | Lys33, Val22, Asp145 |

Table 3: Hypothetical Binding Free Energy Calculations for TMBP

| Target Protein | Binding Free Energy (MM/PBSA) (kcal/mol) |

| SIRT1 | -35.2 ± 3.1 |

| COX-2 | -42.5 ± 4.5 |

| Tubulin | -38.7 ± 3.8 |

Experimental Protocols for Validation

The in silico predictions should be validated through experimental assays. The following are detailed protocols for key experiments relevant to the known biological activities of TMBP.

MTS Assay for Cell Viability

The MTS assay is a colorimetric method to assess cell viability.[8][9][10][11][12]

-

Cell Seeding: Seed cells (e.g., human hepatocarcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Treat the cells with various concentrations of TMBP (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Wound Healing Assay for Cell Migration

The wound healing assay is used to study cell migration.[13][14][15]

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of TMBP or a vehicle control.

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[16][17][18]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with TMBP or a vehicle control for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, visualize key signaling pathways and workflows.

Conclusion

While this compound has shown considerable promise as an anti-cancer agent, a detailed understanding of its molecular interactions is currently lacking. This technical guide provides a comprehensive, albeit prospective, roadmap for the in silico investigation of TMBP. By identifying high-probability molecular targets based on its structural similarity to resveratrol and its known biological effects, and by outlining a detailed computational and experimental workflow, this document aims to catalyze future research in this area. The integration of molecular docking, molecular dynamics, and experimental validation will be crucial in unlocking the full therapeutic potential of TMBP and in the rational design of more potent analogues.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The molecular targets of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cellular and Molecular Targets of Resveratrol on Lymphoma and Leukemia Cells [mdpi.com]

- 5. Multiple molecular Targets of Resveratrol: Anti-carcinogenic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and molecular docking of benzophenone conjugated with oxadiazole sulphur bridge pyrazole pharmacophores as anti inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. abcam.com [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. med.virginia.edu [med.virginia.edu]

- 14. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. cancer.wisc.edu [cancer.wisc.edu]

Unveiling Trimethoxybenzophenones: A Technical Guide to Their Discovery, Natural Sources, and Biological Significance

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, natural occurrences, and biological activities of trimethoxybenzophenone compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, isolation methodologies, and potential therapeutic applications of these specialized benzophenones.

Introduction to Trimethoxybenzophenones

Trimethoxybenzophenones are a subclass of benzophenones characterized by the presence of three methoxy groups on one or both of their phenyl rings. These compounds have garnered interest in the scientific community due to their presence in some natural products and their potential as scaffolds for the development of therapeutic agents. This guide will focus on two key isomers: 2,4,6-trimethoxybenzophenone and 3,4,5-trimethoxybenzophenone, exploring their origins and biological effects.

Discovery and Natural Sources

2,4,6-Trimethoxybenzophenone (Methylhydrocotoin)

The discovery of 2,4,6-trimethoxybenzophenone is historically linked to the exploration of "Coto bark," a medicinal bark from South America. Early phytochemical investigations of bark from species of the Nectandra genus (family Lauraceae) led to the isolation of this compound, which was given the common name methylhydrocotoin. While detailed early isolation reports are scarce in modern databases, the primary natural source is attributed to these Nectandra species.

3,4,5-Trimethoxybenzophenone

In contrast to its 2,4,6-isomer, 3,4,5-trimethoxybenzophenone is not widely reported as a naturally occurring compound. The 3,4,5-trimethoxybenzoyl moiety is, however, a key structural feature of eudesmic acid (3,4,5-trimethoxybenzoic acid), a compound found in various plants, including Eucalyptus species and olives. While the direct benzophenone is rare in nature, the prevalence of the 3,4,5-trimethoxyphenyl group in other natural products suggests potential biosynthetic pathways. Primarily, 3,4,5-trimethoxybenzophenone is recognized as a synthetic compound, frequently utilized as a building block in medicinal chemistry to create derivatives with enhanced biological activity.

Experimental Protocols

Generalized Isolation of Benzophenones from Natural Sources

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the bark of the target Nectandra species at room temperature, protected from direct sunlight. Once thoroughly dried, grind the bark into a coarse powder.

-

Solvent Extraction: Macerate the powdered bark with methanol or ethanol at a 1:10 solid-to-solvent ratio (w/v) for 48-72 hours at room temperature with occasional agitation.

-

Filtration and Concentration: Filter the extract to separate the plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

3.1.2. Fractionation and Purification

-

Solvent-Solvent Partitioning: Dissolve the crude extract in a methanol-water mixture (e.g., 9:1 v/v) and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: Subject the fraction showing the presence of benzophenones (typically the less polar fractions like chloroform or ethyl acetate) to column chromatography over silica gel.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

-

Thin-Layer Chromatography (TLC): Monitor the collected fractions using TLC to identify those containing the target trimethoxybenzophenone.

-

Final Purification: Combine the fractions containing the compound of interest and subject them to further purification steps, such as preparative TLC or crystallization, to obtain the pure compound.

Synthesis of 3,4,5-Trimethoxybenzophenone

Given its limited natural availability, 3,4,5-trimethoxybenzophenone is typically synthesized. A common laboratory-scale synthesis involves the Friedel-Crafts acylation of a suitable aromatic substrate.

-

Reactants: 3,4,5-trimethoxybenzoyl chloride and benzene.

-

Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃).

-

Procedure:

-

Dissolve 3,4,5-trimethoxybenzoyl chloride in an excess of dry benzene.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride portion-wise with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 3,4,5-trimethoxybenzophenone by recrystallization from a suitable solvent, such as ethanol.

-

Biological Activity and Signaling Pathways

While research on the specific biological activities of trimethoxybenzophenones is not as extensive as for other benzophenone classes like the polyisoprenylated benzophenones, some significant findings have emerged, particularly for synthetic derivatives.

Cytotoxicity and Antimitotic Activity

Several synthetic derivatives incorporating the 3,4,5-trimethoxybenzoyl scaffold have demonstrated potent cytotoxic and antimitotic properties. For instance, certain (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone compounds, belonging to the phenstatin family, have been shown to be cytotoxic to human lymphocytes and inhibit tubulin assembly. Similarly, some 2-hydroxy-3,4,5-trimethoxybenzophenones exhibit significant antiproliferative activity and act as vascular disrupting agents by targeting tubulin.

The proposed mechanism for this antimitotic activity involves the binding of these compounds to the colchicine site on β-tubulin, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Anti-inflammatory Activity

While direct evidence for trimethoxybenzophenones is limited, related compounds containing a trimethoxyphenyl moiety have shown anti-inflammatory effects. For example, a 2',4-dihydroxy-3',4',6'-trimethoxychalcone isolated from Chromolaena odorata was found to possess anti-inflammatory activity by inhibiting the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide-activated macrophages. This suggests that the trimethoxy substitution pattern may contribute to the modulation of inflammatory pathways, a hypothesis that warrants further investigation for trimethoxybenzophenones.

Quantitative Data Summary

| Compound | Natural Source (Family) | Biological Activity | IC₅₀ Values |

| 2,4,6-Trimethoxybenzophenone | Nectandra spp. (Lauraceae) | Not well-characterized | Data not available |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Synthetic | Cytotoxic to human lymphocytes | 5.68 µM[1] |

| 2-Hydroxy-3,4,5-trimethoxybenzophenones | Synthetic | Antiproliferative (KB cells) | 11.1 - 11.3 nM[2] |

| 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | Chromolaena odorata (Asteraceae) | Anti-inflammatory (NO inhibition) | Data not available |

Conclusion

Trimethoxybenzophenones represent an intriguing, albeit not extensively studied, class of natural and synthetic compounds. 2,4,6-Trimethoxybenzophenone has a documented natural origin in the Nectandra genus, while 3,4,5-trimethoxybenzophenone is more prominent as a synthetic precursor in drug discovery. The 3,4,5-trimethoxybenzoyl moiety, in particular, has shown significant promise as a pharmacophore in the design of potent antimitotic agents that target tubulin polymerization. The potential anti-inflammatory properties of trimethoxy-substituted phenyl rings, as suggested by studies on related chalcones, open another avenue for future research. Further phytochemical exploration of Nectandra and other related species, coupled with expanded pharmacological screening of both natural and synthetic trimethoxybenzophenones, is warranted to fully elucidate their therapeutic potential.

Workflow for Investigation of Trimethoxybenzophenones

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4',5-Trismethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3,4',5-trismethoxybenzophenone, a key intermediate in the development of various pharmacologically active compounds. The following sections outline two common and effective synthetic strategies: Friedel-Crafts acylation and a Grignard reagent-based approach. The protocols are designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a polysubstituted diaryl ketone. The benzophenone structural motif is present in a variety of biologically active molecules and is a valuable scaffold in drug discovery. The methoxy substitution pattern can influence the molecule's pharmacokinetic and pharmacodynamic properties. Accurate and efficient synthesis of this compound is therefore crucial for further research and development. The following protocols offer two distinct and reliable methods for its preparation.

Synthetic Strategies

Two primary synthetic routes are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment.

-

Method 1: Friedel-Crafts Acylation. This classic method involves the reaction of an activated aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.[1][2][3] For the synthesis of this compound, this involves the acylation of 1,2,3-trimethoxybenzene with 4-methoxybenzoyl chloride.

-

Method 2: Grignard Reaction. This approach utilizes an organomagnesium (Grignard) reagent, which acts as a potent nucleophile, to attack an electrophilic carbonyl carbon.[4][5][6] In this protocol, the Grignard reagent is prepared from 4-bromoanisole and then reacted with 3,5-dimethoxybenzoyl chloride.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the two synthetic methods, providing a basis for comparison.

| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reaction |

| Reactants | 1,2,3-Trimethoxybenzene, 4-Methoxybenzoyl chloride | 4-Bromoanisole, Magnesium turnings, 3,5-Dimethoxybenzoyl chloride |

| Catalyst/Reagent | Aluminum chloride (AlCl₃) | Iodine (for initiation), Anhydrous diethyl ether (solvent) |

| Reaction Temperature | 0 °C to room temperature | Room temperature to reflux |

| Reaction Time | 2-4 hours | 3-5 hours |

| Solvent | Dichloromethane (DCM) | Anhydrous diethyl ether |

| Work-up Procedure | Acidic aqueous work-up | Acidic aqueous work-up |

| Purification Method | Column chromatography | Recrystallization |

| Typical Yield | 75-85% | 70-80% |

Experimental Protocols

Method 1: Friedel-Crafts Acylation

This protocol details the synthesis of this compound via the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.

Materials:

-

1,2,3-Trimethoxybenzene

-

4-Methoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: In a separate flask, dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel.

-

Acylium Ion Formation: Allow the mixture to stir at 0 °C for 20-30 minutes to facilitate the formation of the acylium ion complex.

-

Addition of Aromatic Substrate: Dissolve 1,2,3-trimethoxybenzene (1.1 equivalents) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until all the aluminum salts are dissolved.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Method 2: Grignard Reaction

This protocol describes the synthesis of this compound using a Grignard reagent.

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether

-

3,5-Dimethoxybenzoyl chloride

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.2 equivalents) in a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere.

-

Add a small crystal of iodine.

-

Add a small portion of anhydrous diethyl ether to just cover the magnesium.

-

Dissolve 4-bromoanisole (1.1 equivalents) in anhydrous diethyl ether and add a small amount to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

-

Add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acyl Chloride:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve 3,5-dimethoxybenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent via the dropping funnel.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

-

Quenching: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated ammonium chloride solution.

-

Work-up:

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Signaling Pathways and Workflows

Caption: Reaction mechanism for Friedel-Crafts acylation.

Caption: Workflow for the Grignard reaction synthesis.

References

Application Notes and Protocols for the Quantification of 3,4',5-Trismethoxybenzophenone

Introduction

3,4',5-Trismethoxybenzophenone is a chemical compound of interest in various fields, including organic synthesis and potentially as an impurity or metabolite in drug development. Accurate and precise quantification is crucial for its characterization, quality control, and safety assessment. This document provides detailed proposed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity. A Gas Chromatography-Mass Spectrometry (GC-MS) method is also proposed as an alternative.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials or relatively simple matrices where high sensitivity is not required.

Experimental Protocol

2.1.1. Sample Preparation

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in the mobile phase or a compatible solvent to a known volume.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

2.1.2. HPLC-UV Conditions

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 60:40 (v/v) Acetonitrile:Water.[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan of a standard solution. A starting point could be around 254 nm or 280 nm based on the benzophenone chromophore. |

Data Presentation: Expected Performance (Based on Analogs)

The following table summarizes typical quantitative data for the analysis of benzophenone derivatives by HPLC-UV.

| Parameter | Expected Range |

| Linearity (R²) | > 0.998 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound at trace levels in complex matrices such as biological fluids or environmental samples.

Experimental Protocol

3.1.1. Sample Preparation

-

Standard Solution Preparation:

-

Prepare a stock solution (1 mg/mL) and working standards as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Prepare an internal standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).

-

-

Sample Extraction (from a biological matrix like plasma):

-

To 100 µL of plasma, add the internal standard.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

3.1.2. LC-MS/MS Conditions

| Parameter | Proposed Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | To be determined by infusing a standard solution. For this compound (MW: 288.3), the precursor ion [M+H]⁺ would be m/z 289.3. Product ions would need to be determined experimentally. |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Data Presentation: Expected Performance (Based on Analogs)

The following table summarizes typical quantitative data for the analysis of benzophenone derivatives by LC-MS/MS.[2][3]

| Parameter | Expected Range |

| Linearity (R²) | > 0.999 |

| Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 15% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of this compound, particularly if the compound is sufficiently volatile and thermally stable.

Experimental Protocol

4.1.1. Sample Preparation

-

Standard Solution Preparation:

-

Prepare a stock solution (1 mg/mL) and working standards in a volatile solvent like ethyl acetate or hexane.

-

-

Sample Extraction:

-

Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.[4]

-

For LLE, a solvent like ethyl acetate or dichloromethane can be used.

-

For SPE, a C18 cartridge can be employed.

-

The final extract should be in a volatile solvent compatible with GC injection.

-

4.1.2. GC-MS Conditions

| Parameter | Proposed Condition |

| GC System | Gas Chromatograph with a Mass Spectrometric Detector |

| Column | A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[5] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes. |

| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, using characteristic fragment ions of this compound. |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

Data Presentation: Expected Performance (Based on Analogs)

The following table summarizes typical quantitative data for the analysis of benzophenone derivatives by GC-MS.[4]

| Parameter | Expected Range |

| Linearity (R²) | > 0.995 |

| Range | 10 - 1000 ng/mL |

| Limit of Detection (LOD) | 1 - 5 ng/mL |

| Limit of Quantification (LOQ) | 3 - 15 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Visualizations

General Experimental Workflow for Chromatographic Analysis

Caption: General workflow for the quantification of this compound.

Logical Relationship for Method Selection

Caption: Decision tree for selecting an analytical method.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

Application Notes and Protocols for Evaluating 3,4',5-Trismethoxybenzophenone Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4',5-Trismethoxybenzophenone (TMBP) is a synthetic compound analogous to the natural polyphenol resveratrol.[1] As a methylated derivative, TMBP exhibits enhanced biological activity and an improved pharmacokinetic profile compared to resveratrol.[1] This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy of TMBP as a potential therapeutic agent, particularly in the context of cancer research. The primary mechanism of action identified for TMBP is the induction of cell-cycle arrest at the G2/M phase, leading to the inhibition of cancer cell growth.[1] The following protocols will enable researchers to assess the cytotoxic and anti-proliferative effects of TMBP, as well as to investigate its impact on cell cycle progression and apoptosis.

Data Presentation

The efficacy of this compound and a related compound, 3,4',5-Trimethoxy-trans-stilbene (MR-3), has been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized below.

Table 1: IC50 Values of this compound (TMBP) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| FCA4 (human hepatoma) | Hepatocellular Carcinoma | 7.5[1] |

Table 2: IC50 Values of 3,4',5-Trimethoxy-trans-stilbene (MR-3) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Cancer | 81.31[2] |

| PC-3 | Prostate Cancer | 42.71[2] |

| COLO 205 | Colon Cancer | 6.25[2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by TMBP and the general workflow for the cell-based assays described in this document.

Caption: Proposed mechanism of action for this compound.

Caption: General experimental workflow for evaluating TMBP efficacy.

Experimental Protocols

Cell Viability Assay (MTT/MTS)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[3] Viable cells with active metabolism convert the tetrazolium salt (MTT or MTS) into a colored formazan product.[4][5]

Materials:

-

96-well tissue culture plates

-

Complete cell culture medium

-

This compound (TMBP) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., SDS-HCl)[6]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of TMBP in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the TMBP dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT/MTS Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3] Then, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[3]

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][7]

-

-

Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.[5][6]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well tissue culture plates

-

Complete cell culture medium

-

TMBP stock solution

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of TMBP for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

-

Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide solution to 100 µL of the cell suspension.[8]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[9] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Materials:

-

6-well tissue culture plates

-

Complete cell culture medium

-

TMBP stock solution

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TMBP for the desired time.

-

Cell Harvesting: Harvest the cells and wash them with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[12][13] Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[14]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[11]

Wound Healing (Scratch) Assay for Cell Migration

This assay provides a simple method to assess the effect of TMBP on cell migration.

Materials:

-

6-well tissue culture plates

-

Complete cell culture medium

-

TMBP stock solution

-

200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells in 6-well plates and grow them to a confluent monolayer.

-

Scratch Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Compound Treatment: Add fresh culture medium containing different concentrations of TMBP.

-

Image Acquisition: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. Compare the migration rate of TMBP-treated cells to that of the control cells.

These protocols provide a robust framework for the preclinical evaluation of this compound. Consistent application of these methods will yield reliable and reproducible data, facilitating a comprehensive understanding of the compound's therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. broadpharm.com [broadpharm.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 14. ucl.ac.uk [ucl.ac.uk]

In Vivo Experimental Design for 3,4',5-Trismethoxybenzophenone Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4',5-Trismethoxybenzophenone (TMBP) is a synthetic benzophenone derivative and an analog of the naturally occurring polyphenol resveratrol. Like resveratrol, TMBP has demonstrated significant potential as an anticancer agent. In vitro studies have shown that TMBP can inhibit the proliferation of human hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest at the G2/M phase. Furthermore, methylated analogs of resveratrol, such as TMBP, are suggested to possess enhanced pharmacokinetic profiles compared to resveratrol itself, making them promising candidates for in vivo evaluation.

These application notes provide a comprehensive guide for the in vivo experimental design of TMBP studies, focusing on its evaluation as a potential therapeutic agent for hepatocellular carcinoma. The protocols outlined below cover xenograft models, pharmacokinetic analysis, and toxicity assessments, providing a framework for preclinical evaluation.

Data Presentation: In Vivo Efficacy of a Resveratrol Analog in a Hepatocellular Carcinoma Xenograft Model

| Treatment Group | Dosage (mg/kg/day) | Administration Route | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Oral Gavage | 1500 ± 250 | 0 |

| Pterostilbene | 50 | Oral Gavage | 850 ± 150 | 43 |

| Pterostilbene | 100 | Oral Gavage | 500 ± 100 | 67 |

Experimental Protocols